molecular formula C12H11F3O4 B592094 Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate CAS No. 138485-29-7

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate

Cat. No.: B592094
CAS No.: 138485-29-7
M. Wt: 276.211
InChI Key: XQRPCXSCASOJDW-UHFFFAOYSA-N
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Description

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a malonate ester. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of . This compound is of interest in various fields due to its unique chemical structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate include:

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the malonate ester, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various fields .

Properties

IUPAC Name

dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-18-10(16)9(11(17)19-2)7-4-3-5-8(6-7)12(13,14)15/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRPCXSCASOJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dioxane (100 mL) was purged with nitrogen gas for 10 minutes. Phenanthrolene (1.0 g) and copper (I) iodide (1.0 g) were added to the dioxane, the suspension was allowed to stir under a nitrogen atmosphere for 5 minutes, and then cesium carbonate (18.72 g, 57.45 mmol), dimethyl malonate (5.46 g, 50.6 mmol), and 1-iodo-3-(trifluoromethyl)benzene (12.5 g, 46.0 mmol) were added. The reaction mixture was heated to reflux for 18 hours and then cooled to room temperature. Aqueous 1N HCl was added to the reaction mixture, the layers were separated, and the aqueous layer was extracted with ethyl acetate (3×100 mL). The combined organic layers were dried over magnesium sulfate and filtered. Celite® diatomaceous filter aid (5 g) was added to the filtrate, and the resulting suspension was concentrated under reduced pressure at 50° C. to yield a solid consisting of the crude product adsorbed onto Celite®. This solid was purified by silica gel chromatography eluting with a gradient of 100% hexanes to 25% ethyl acetate in hexanes to yield 7.36 g (58.0%) of the title product. 1H NMR (CDCl3) δ 7.59-7.65 (m, 3H), 7.49 (t, 1H), 4.70 (s, 1H), 3.76 (s, 6H).
Name
cesium carbonate
Quantity
18.72 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

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